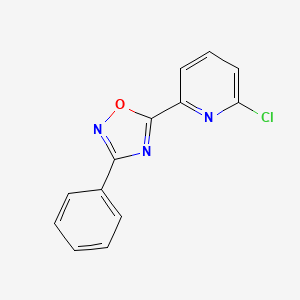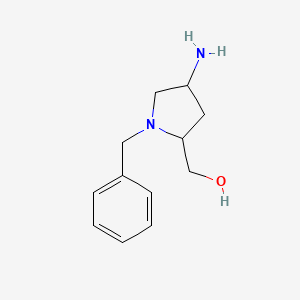![molecular formula C13H20N2O3 B12271357 N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide is a synthetic organic compound that features a furan ring, a piperidine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the piperidine derivative using a suitable coupling agent to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxymethyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The compound could participate in substitution reactions, especially at the furan ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Conditions for substitution reactions might include the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide: shares structural similarities with other compounds containing furan, piperidine, or acetamide groups.
Examples: this compound, N-(pyridin-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide, and N-(thiophen-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C13H20N2O3/c16-10-11-3-1-5-15(8-11)9-13(17)14-7-12-4-2-6-18-12/h2,4,6,11,16H,1,3,5,7-10H2,(H,14,17) |
InChI Key |
JPGLEJGIUUKCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)

![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12271301.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271316.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine](/img/structure/B12271330.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)

